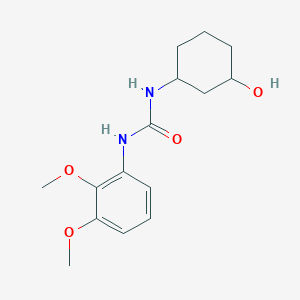![molecular formula C21H17ClN4O2S3 B2753390 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide CAS No. 1021225-97-7](/img/no-structure.png)
2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H17ClN4O2S3 and its molecular weight is 489.02. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Compounds structurally related to 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide have shown potential in antitumor activity. Specifically, thienopyrimidine derivatives have demonstrated potent anticancer effects on human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma, comparable to doxorubicin, a known anticancer drug (Hafez & El-Gazzar, 2017).
Antiasthma Agents
Triazolopyrimidine derivatives, structurally similar to the compound , have been explored for their potential as antiasthma agents. In a study, 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines were active as mediator release inhibitors, indicating their potential use in asthma treatment (Medwid et al., 1990).
Synthesis of Heterocyclic Compounds
Compounds like 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide are valuable for synthesizing various heterocyclic compounds. These syntheses contribute to the development of new pharmaceuticals and materials with diverse applications (Hassneen & Abdallah, 2003).
Insecticidal Properties
Related compounds have been investigated for their insecticidal properties. For instance, novel heterocycles incorporating a thiadiazole moiety were assessed against the cotton leafworm, Spodoptera littoralis, showing promising results (Fadda et al., 2017).
Antimicrobial and Antioxidant Activities
Pyrimido[4,5-b]quinoline derivatives, similar in structure to the compound, have been synthesized and evaluated for their analgesic, anti-inflammatory, antioxidant, and antimicrobial activities. These compounds showed significant activities against gram-negative and gram-positive bacteria, as well as high antioxidant activity (El-Gazzar et al., 2009).
Antimalarial Effects
Derivatives of thienopyrimidines have been studied for their antimalarial effects. Research has shown that certain amino-s-triazolo[1,5-α]pyrimidines, closely related to the compound, possess antimalarial activity against Plasmodium berghei in mice (Werbel et al., 1973).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the thiazole ring, followed by the addition of the chlorophenyl and ethylphenyl groups, and finally the addition of the acetamide group.", "Starting Materials": [ "2-aminothiophenol", "4-chlorobenzaldehyde", "ethyl phenyl ketone", "thiourea", "acetic anhydride", "triethylamine", "sodium bicarbonate", "chloroacetyl chloride" ], "Reaction": [ "Synthesis of thiazole ring: 2-aminothiophenol and 4-chlorobenzaldehyde are reacted in the presence of acetic anhydride and triethylamine to form 3-(4-chlorophenyl)-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene. This is then reacted with chloroacetyl chloride to form 2-(3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetic acid.", "Addition of ethylphenyl group: Ethyl phenyl ketone is reacted with sodium bicarbonate and the thiazole intermediate in the presence of acetic acid to form 2-(3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide." ] } | |
CAS RN |
1021225-97-7 |
Product Name |
2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide |
Molecular Formula |
C21H17ClN4O2S3 |
Molecular Weight |
489.02 |
IUPAC Name |
2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C21H17ClN4O2S3/c1-2-12-5-3-4-6-15(12)23-16(27)11-30-20-24-18-17(19(28)25-20)31-21(29)26(18)14-9-7-13(22)8-10-14/h3-10H,2,11H2,1H3,(H,23,27)(H,24,25,28) |
InChI Key |
RFLDGJURUZPOMA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



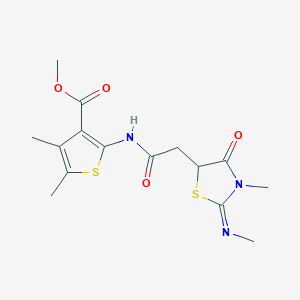
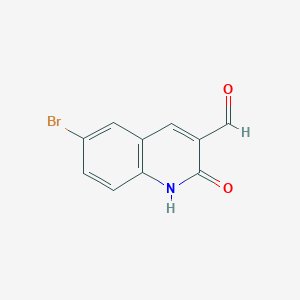
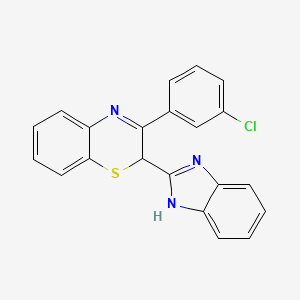
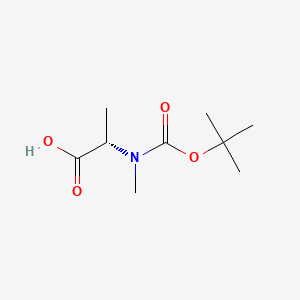
![Ethyl 3-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzoate](/img/structure/B2753314.png)

![4-Aminothieno[2,3-d]pyrimidine-2-thiol](/img/structure/B2753319.png)

![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2753324.png)


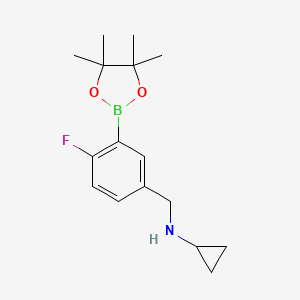
![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2753329.png)
